molecular formula C13H11NO4 B2909918 3-(furan-2-amido)-4-methylbenzoic acid CAS No. 380432-20-2

3-(furan-2-amido)-4-methylbenzoic acid

Cat. No.: B2909918
CAS No.: 380432-20-2
M. Wt: 245.234
InChI Key: UAYLOXAZFQONER-UHFFFAOYSA-N
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Description

3-(furan-2-amido)-4-methylbenzoic acid is an organic compound that features a furan ring attached to a benzoic acid moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-amido)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-methylbenzoic acid and the acyl chloride group of furan-2-carbonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-amido)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.

    Substitution: The methyl group on the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(furan-2-amido)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-amido)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    4-Methylbenzoic acid: The benzoic acid moiety without the furan ring.

    Furan-2,5-dicarboxylic acid: An oxidized derivative of the furan ring.

Uniqueness: 3-(furan-2-amido)-4-methylbenzoic acid is unique due to the presence of both the furan ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYLOXAZFQONER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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